Cas no 1558408-66-4 (Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate)

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound featuring a quinoline-thiophene hybrid scaffold with a benzoate ester functional group. Its structural design incorporates multiple aromatic systems, enhancing potential reactivity and binding interactions in synthetic or pharmaceutical applications. The presence of a 7-chloroquinoline moiety suggests possible biological activity, while the thiophene and phenyl groups contribute to electronic diversity. The ester group offers versatility for further derivatization. This compound may serve as an intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for research in drug discovery and organic synthesis.
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate structure
1558408-66-4 structure
Product name:Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
CAS No:1558408-66-4
MF:C31H24ClNO3S
Molecular Weight:526.045166015625
CID:5161371

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
    • インチ: 1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3
    • InChIKey: DQMBOQPCRMUNIK-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1CCC(C1=CC=CC(C(C2=CC=C3C(=N2)C=C(Cl)C=C3)C2SC=CC=2)=C1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 37
  • 回転可能化学結合数: 9

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM506566-5g
Methyl2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
1558408-66-4 95%
5g
$296 2022-06-12

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate 関連文献

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoateに関する追加情報

Professional Introduction of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate (CAS No. 1558408-66-4)

The compound Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate (CAS No. 1558408-66-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its intricate molecular architecture, which includes a methyl ester group, a benzoate moiety, and a substituted quinoline and thiophene ring system. The presence of these functional groups and aromatic systems makes it a promising candidate for various applications, particularly in drug discovery and advanced materials development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques have not only improved the yield and purity of the compound but also facilitated its structural characterization using advanced analytical tools like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's structure has been validated through single-crystal X-ray diffraction studies, providing unprecedented insights into its three-dimensional conformation and intermolecular interactions.

The unique combination of functional groups in this compound imparts it with remarkable electronic and optical properties. For instance, the quinoline moiety contributes to its strong absorption in the ultraviolet-visible spectrum, while the thiophene ring enhances its conjugation length and stability. These properties make it an attractive candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into OLED architectures can significantly improve device efficiency and stability, paving the way for its use in next-generation display technologies.

In the realm of pharmacology, this compound has shown potential as a lead molecule for drug development targeting various therapeutic areas. Its ability to modulate key biological pathways, such as kinase activity and receptor binding, has been extensively investigated using computational modeling and in vitro assays. Preclinical studies have revealed that it exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its bioavailability and metabolic stability have been evaluated using pharmacokinetic models, providing valuable insights into its suitability for systemic administration.

The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves a multi-step process that highlights the importance of stereocontrol and regioselectivity in organic synthesis. The reaction sequence typically begins with the preparation of intermediate compounds, such as substituted quinolines and thiophenes, which are subsequently coupled through nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. The final step involves esterification to introduce the methyl benzoate group, ensuring the desired stereochemistry and functionality.

From an environmental perspective, this compound has been assessed for its biodegradability and ecotoxicological impact. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, making it a safer alternative to traditional organic compounds used in industrial applications. Additionally, its potential for bioaccumulation has been evaluated using OECD guidelines, further supporting its safe use in various chemical processes.

In conclusion, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-ylmethyl)phenyl)-3

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